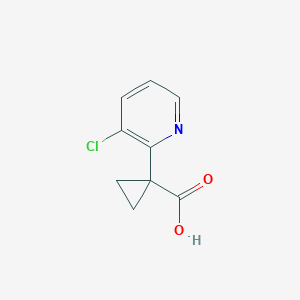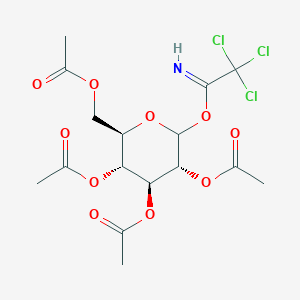
1,1,1,2,2-Pentafluoro-5-iodopentane
Descripción general
Descripción
1,1,1,2,2-Pentafluoro-5-iodopentane is a chemical compound with the molecular formula C5H6F5I and a molecular weight of 288 g/mol. This compound is characterized by the presence of five fluorine atoms and one iodine atom attached to a pentane backbone. It is a compound with significant prospects in several areas of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,2,2-Pentafluoro-5-iodopentane typically involves the fluorination of a suitable precursor followed by iodination. One common method involves the reaction of pentane with a fluorinating agent such as sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3) to introduce the fluorine atoms. The resulting pentafluoropentane is then subjected to iodination using iodine (I2) or an iodine-containing reagent under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and iodination processes. These processes are typically carried out in specialized reactors designed to handle the highly reactive fluorinating and iodinating agents. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,1,1,2,2-Pentafluoro-5-iodopentane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Reduction Reactions: The compound can be reduced to form pentafluoropentane by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form corresponding pentafluoropentanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium hydroxide (NaOH), sodium cyanide (NaCN), or primary amines (RNH2) in polar solvents like water or ethanol.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of pentafluoropentanol, pentafluoropentanenitrile, or pentafluoropentanamine.
Reduction: Formation of pentafluoropentane.
Oxidation: Formation of pentafluoropentanoic acid.
Aplicaciones Científicas De Investigación
1,1,1,2,2-Pentafluoro-5-iodopentane has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Investigated for its potential use in the development of fluorinated pharmaceuticals and agrochemicals due to its unique chemical properties.
Medicine: Explored for its potential use in the synthesis of radiolabeled compounds for diagnostic imaging and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials, including fluorinated polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 1,1,1,2,2-Pentafluoro-5-iodopentane involves its interaction with molecular targets through its highly electronegative fluorine atoms and reactive iodine atom. The fluorine atoms can form strong hydrogen bonds and interact with enzyme active sites, while the iodine atom can participate in substitution and redox reactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various biochemical effects.
Comparación Con Compuestos Similares
Similar Compounds
1,1,1,2,2-Pentafluoro-3-iodopropane: Similar in structure but with a shorter carbon chain.
1,1,1,2,2-Pentafluoro-4-iodobutane: Similar in structure but with a different carbon chain length.
1,1,1,2,2-Pentafluoro-2-iodoethane: Similar in structure but with an even shorter carbon chain.
Uniqueness
1,1,1,2,2-Pentafluoro-5-iodopentane is unique due to its specific carbon chain length and the positioning of the fluorine and iodine atoms. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
1,1,1,2,2-pentafluoro-5-iodopentane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F5I/c6-4(7,2-1-3-11)5(8,9)10/h1-3H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQCPBKBTQGUGKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(F)(F)F)(F)F)CI | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F5I | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Trifluoromethyl)-2-pyridyl]cyclopropanecarboxylic acid](/img/structure/B3039971.png)




![5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B3039978.png)






